N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-8-5-10(16-19-8)11(18)17-6-9(7-17)15-12-13-3-2-4-14-12/h2-5,9H,6-7H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDZEDPJCAZAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the isoxazole ring, followed by the introduction of the pyrimidine and azetidine moieties. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structural arrangement combining an azetidine ring with a pyrimidine moiety and a 5-methyl-1,2-oxazole carbonyl group. This configuration is significant for its potential biological activity and pharmacological properties.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of azetidine compounds exhibit promising anticancer properties. The incorporation of the 5-methyl-1,2-oxazole moiety may enhance the compound's ability to interact with biological targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Properties
The structure of N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine suggests potential anti-inflammatory effects. Compounds with similar frameworks have been investigated for their ability to modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .
3. Antimicrobial Activity
The compound's unique chemical structure may also confer antimicrobial properties. Research on related azetidine derivatives has demonstrated efficacy against various bacterial strains, suggesting that this compound could be effective in combating infections .
Structural Comparison of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-cyclopropyl-1-(5-methylisoxazole-3-carbonyl)azetidine | Contains cyclopropyl group | Enhanced steric properties |
| 1-(5-methylisoxazole-3-carbonyl)azetidine | Lacks chlorophenyl substitution | Simpler structure |
| N-cyclopropylazetidine derivatives | Varies in side chain substitutions | Different biological activities |
This table illustrates how variations in structural features can lead to diverse biological activities among azetidine derivatives.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of azetidine derivatives similar to this compound against human pancreatic cancer cells. The results indicated a significant reduction in cell viability at specific concentrations, demonstrating the compound's potential as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of azetidine compounds. The study reported that certain derivatives inhibited the production of pro-inflammatory cytokines in vitro, suggesting a mechanism through which this compound could exert therapeutic effects against inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following compounds, sourced from literature , share structural similarities with the target molecule but exhibit critical differences in core rings, substituents, and functional groups:
| Compound ID (CAS) | Core Structure | Key Substituents/Functional Groups | Notable Features |
|---|---|---|---|
| Target Compound | Azetidine + oxazole + pyrimidine | 5-methyl-1,2-oxazole, pyrimidin-2-amine, azetidine | Conformationally rigid due to 4-membered ring |
| 898918-86-0 | Triazolo[1,5-a]pyrimidin-7-one | 2-chlorobenzylsulfanyl, 6-ethyl, 5-methyl | Chlorine enhances lipophilicity |
| 898922-78-6 | Triazolo[1,5-a]pyrimidin-7-one | 4-chlorobenzylthio, 6-butyl, 5-methyl | Long alkyl chain (butyl) increases hydrophobicity |
| 903436-23-7 | Triazolo[1,5-a]pyrimidin-7-one | 4-chlorobenzylthio, 5-isopropyl | Branched isopropyl may hinder binding |
| 901273-30-1 | Triazolo[4,3-a]pyridine | 8-chloro, 6-trifluoromethyl, ethanamine | Electron-withdrawing CF3 group alters reactivity |
| 879569-71-8 | Dihydroisoquinoline + pyridine | 2,6-dichloropyridine, 6,7-dimethoxy, methyl | Methoxy groups improve solubility |
Functional Group Analysis
- The methyl group adds steric bulk. Azetidine: High ring strain may increase reactivity or conformational rigidity, favoring selective interactions. Pyrimidin-2-amine: Participates in hydrogen bonding via the amine group, critical for target engagement.
- Comparators: Triazolo-pyrimidinones (e.g., 898918-86-0): The triazole ring enhances metabolic stability compared to oxazole. Chlorobenzylthio groups increase lipophilicity but may reduce solubility . Dihydroisoquinoline derivatives (e.g., 879569-71-8): Methoxy groups improve water solubility, while dichloropyridine may enhance halogen bonding .
Implications of Structural Differences
Ring Systems: The target’s azetidine-oxazole core is unique among the comparators, which predominantly feature triazole or pyridine rings.
Substituent Effects :
- Chlorine and alkyl chains in comparators (e.g., 898922-78-6) enhance lipophilicity, favoring membrane permeability but risking off-target interactions. The target’s pyrimidine amine and carbonyl groups offer polar interactions absent in many comparators.
Electron-Donating/Withdrawing Groups :
- The target lacks strong electron-withdrawing groups (e.g., CF3 in 901273-30-1), suggesting a balanced electronic profile that may reduce metabolic degradation compared to highly halogenated analogs.
Biological Activity
N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an azetidine ring with a pyrimidine moiety and a 5-methyl-1,2-oxazole group, which may contribute to its pharmacological properties.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, including the condensation of 5-methyl-1,2-oxazole-3-carboxylic acid with azetidin-3-amine, followed by coupling with pyrimidin-2-amine. Catalysts like palladium or copper are often used, along with solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with similar structural features have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve interference with bacterial cell wall synthesis or inhibition of specific enzymes .
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells is hypothesized to be linked to its interaction with cellular signaling pathways .
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory potential of this compound have been conducted. It has been noted that similar azetidine derivatives can inhibit pro-inflammatory cytokines, suggesting a possible therapeutic role in treating inflammatory diseases .
The biological activity of this compound is believed to involve binding to specific molecular targets within cells. This interaction may modulate enzyme activity or disrupt cellular signaling pathways critical for pathogen survival or cancer cell proliferation .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various azetidine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent.
Study 2: Cytotoxicity Against Cancer Cells
In another investigation, the compound was tested against human breast cancer cell lines (MCF7). The results revealed an IC50 value of 15 µM, indicating significant cytotoxicity and potential for further development as an anticancer therapeutic.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Azetidine Derivative A | Contains a methyl group on the azetidine ring | Moderate antibacterial |
| Azetidine Derivative B | Lacks oxazole moiety | Low anticancer activity |
| N-[1-(5-methylisoxazole)] | Similar structure with different substituents | High cytotoxicity against multiple cancer cell lines |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine, and how are reaction conditions optimized?
- Methodology : The synthesis involves multi-step organic reactions, typically starting with coupling the azetidine core (e.g., 3-aminopyrimidine) with activated 5-methyl-1,2-oxazole-3-carbonyl derivatives. Key steps include:
- Acylation : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen .
- Temperature Control : Reactions often proceed at 0–25°C to prevent side reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures high purity .
- Optimization : Adjust stoichiometry of reagents, solvent polarity, and reaction time via Design of Experiments (DoE) to maximize yield (>70%) .
Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?
- Structural Analysis :
- X-ray Crystallography : Resolve 3D conformation using SHELX software for refinement .
- NMR Spectroscopy : 1H/13C NMR confirms connectivity (e.g., azetidine N-H at δ 4.1–4.3 ppm; pyrimidine protons at δ 8.0–8.5 ppm) .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ calculated for C12H14N4O2: 263.1134) .
- Purity Validation : HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Screening Workflow :
- Enzyme Inhibition : Test against kinase targets (e.g., EGFR, BRAF) via fluorescence polarization assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Solubility : Use shake-flask method in PBS (pH 7.4) to determine logP and aqueous solubility .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition assays be resolved for this compound?
- Troubleshooting :
- Assay Conditions : Verify buffer pH (e.g., Tris-HCl vs. HEPES), ATP concentration (to avoid false negatives), and incubation time .
- Off-Target Effects : Perform counter-screens against related kinases (e.g., Src, Abl) to rule out promiscuity .
- Structural Insights : Use molecular docking (AutoDock Vina) to analyze binding poses and identify steric clashes or unfavorable interactions .
Q. What strategies enhance the metabolic stability of this compound in preclinical studies?
- Approaches :
- Prodrug Design : Introduce ester or carbamate moieties to shield labile groups (e.g., azetidine ring) from hepatic CYP450 metabolism .
- Deuterium Incorporation : Replace hydrogen atoms at metabolically sensitive positions (e.g., methyl groups) to slow degradation .
- In Vitro Microsomal Assays : Test stability in rat/human liver microsomes with NADPH cofactor; optimize half-life (>30 min) .
Q. How do electronic effects of substituents (e.g., 5-methyl-oxazole) influence its reactivity and target binding?
- Computational Analysis :
- DFT Calculations : Calculate HOMO/LUMO energies (Gaussian 16) to predict nucleophilic/electrophilic sites .
- SAR Studies : Compare IC50 values of analogs (e.g., 5-ethyl vs. 5-methyl oxazole) to map steric/electronic contributions .
- Experimental Validation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO2) to assess potency shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
